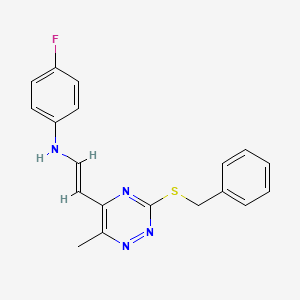

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline

Description

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a triazine-based organic compound characterized by a benzylsulfanyl group at the 3-position of the triazine ring and a 4-fluoroaniline moiety linked via a vinyl group. The compound’s core structure aligns with derivatives studied for applications in medicinal chemistry and agrochemicals, particularly due to the triazine scaffold’s versatility in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4S/c1-14-18(11-12-21-17-9-7-16(20)8-10-17)22-19(24-23-14)25-13-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNMOFDCBLTJK-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Benzylsulfanyl Group: This step involves the substitution of a suitable leaving group on the triazine ring with a benzylsulfanyl group, often using a nucleophilic substitution reaction.

Vinylation: The vinyl group is introduced via a coupling reaction, such as the Heck reaction, which involves the use of palladium catalysts.

Attachment of the Fluoroaniline Moiety: The final step involves the coupling of the fluoroaniline group to the vinylated triazine intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring or the vinyl group can be reduced under appropriate conditions.

Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazine derivatives or alkanes.

Substitution: Various substituted fluoroaniline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline exhibits notable anticancer activity. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve interference with cellular proliferation pathways.

Case Study: Antitumor Activity Assessment

A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty human tumor cell lines. The results showed an average growth inhibition rate with mean GI50 values indicating effective cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents .

Inflammatory Diseases

Preclinical studies have suggested that this compound may also have applications in treating inflammatory diseases due to its ability to inhibit specific cytokines involved in inflammation.

Case Study: RORc Inhibition

A study highlighted its role as a retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. This property could be beneficial in treating autoimmune diseases like psoriasis and rheumatoid arthritis by reducing interleukin-17 (IL-17) production .

Mechanism of Action

The mechanism of action of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Note: Estimated values marked with () due to incomplete data in sources.*

Substituent Variations on the Triazine-3-Sulfanyl Group

- Benzylsulfanyl vs. 4-Chlorobenzylsulfanyl : The 4-chloro derivative (CAS 477866-59-4) exhibits increased molecular weight (386.88 g/mol) and enhanced lipophilicity compared to the target compound due to chlorine’s electronegativity and hydrophobic character. This substitution may improve membrane permeability in biological systems .

Substituent Variations on the Aniline Moiety

- 4-Fluoro vs. 4-Methyl : The 4-methyl analog (CAS 477865-91-1) replaces fluorine with a hydrophobic methyl group, increasing steric bulk and possibly reducing electronic effects critical for target binding in enzyme inhibition .

- 3-Trifluoromethyl Substitution : The 3-CF₃ derivative (CAS 477866-57-2) introduces a strong electron-withdrawing group, which could enhance binding affinity in protein-ligand interactions due to dipole interactions or π-stacking .

Biological Activity

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a compound with the CAS number 477866-51-6. It possesses a unique structure that may confer specific biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C19H17FN4S

- Molecular Weight : 352.43 g/mol

- Boiling Point : 560.0 ± 60.0 °C (predicted)

- Density : 1.29 ± 0.1 g/cm³ (predicted)

- pKa : 1.11 ± 0.63 (predicted)

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit properties similar to other triazine derivatives, which are known for their potential in inhibiting specific enzymes or receptors involved in disease processes.

Biological Activity Overview

-

Antimicrobial Activity :

- Triazine derivatives have been reported to possess antimicrobial properties. The benzylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

-

Anticancer Potential :

- Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications in the aniline and triazine structures can lead to increased selectivity and potency against tumor cells.

-

Neuropharmacological Effects :

- The presence of the fluoroaniline moiety suggests potential interactions with neurotransmitter systems, particularly in serotonin and dopamine pathways, which could be relevant for developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Experimental Data

Research has utilized various methodologies to assess the biological activity of this compound:

-

In Vitro Assays :

- Cell viability assays (MTT or XTT) to determine cytotoxicity.

- Antimicrobial susceptibility testing using disk diffusion methods against bacterial strains.

-

In Vivo Studies :

- Animal models to evaluate therapeutic efficacy and pharmacokinetics.

- Behavioral assays to assess neuropharmacological effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazin-5-yl core in this compound?

- Methodology : The 1,2,4-triazin-5-yl moiety can be synthesized via cyclocondensation of thiosemicarbazides with α-ketoesters or via oxidative cyclization of thioamides. Key steps include:

- Introducing the benzylsulfanyl group at position 3 using benzyl mercaptan under basic conditions.

- Forming the vinyl linkage via a Wittig or Horner-Wadsworth-Emmons reaction between the triazine aldehyde and 4-fluoroaniline derivatives.

- Reference synthetic protocols for analogous triazine systems in [ ], where amines are refluxed with thiazolidinone precursors in ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify vinyl protons (δ 6.5–7.5 ppm, coupling constants ~15 Hz for trans-vinyl) and aromatic protons of 4-fluoroaniline (δ 6.8–7.2 ppm). The benzylsulfanyl group shows a singlet for CH₂ at δ 4.2–4.5 ppm.

- FTIR : Confirm C=S (1050–1250 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H stretches (3300–3500 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., loss of benzylsulfanyl or fluoroaniline moieties).

- See [] for analogous NMR/FTIR workflows in triazine derivatives .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies under varying pH (1–10), temperatures (4–37°C), and light exposure. Monitor via LC-MS for decomposition products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzylsulfanyl group’s role?

- Methodology :

- Analog Synthesis : Replace benzylsulfanyl with alkylsulfanyl (e.g., methyl, tert-butyl) or arylthio groups (e.g., phenylsulfanyl).

- Biological Assays : Compare IC₅₀ values in target enzyme inhibition (e.g., kinases) or cellular models.

- Data Analysis : Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity.

Q. What computational approaches are suitable for modeling electronic effects of the fluoroaniline substituent?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron-withdrawing effects of fluorine on vinyl linkage conjugation.

- Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina.

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved during characterization?

- Methodology :

- Purity Check : Re-crystallize or purify via column chromatography (silica gel, ethyl acetate/hexane).

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of benzylsulfanyl).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry.

- [] highlights NMR discrepancies resolved via recrystallization .

Q. What strategies optimize reaction yields for the vinyl-fluoroaniline coupling step?

- Methodology :

- Catalyst Screening : Test Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Heck-type couplings.

- Solvent Optimization : Compare polar aprotic (DMF, DMF/H₂O) vs. nonpolar solvents (toluene).

- Temperature Control : Reflux in ethanol (as in [ ]) vs. microwave-assisted synthesis .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across synthetic batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.